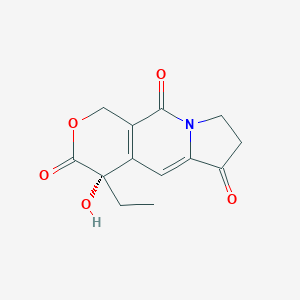

(R)-Exatecan Intermediate 1

Description

The exact mass of the compound (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKWOGMVAOYVSJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436954 | |

| Record name | (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110351-94-5 | |

| Record name | (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ4S6C3GB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Exatecan Intermediate 1 chemical structure and properties

An In-depth Technical Guide to (R)-Exatecan Intermediate 1: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, a key building block in the preparation of the potent topoisomerase I inhibitor, Exatecan.

Chemical Identity and Structure

This compound, systematically named (R)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a chiral tricyclic lactone. Its stereochemistry is crucial for the biological activity of the final drug, Exatecan.

Chemical Structure:

The structure consists of a pyrano[3,4-f]indolizine core with a trione functionality, a hydroxyl group, and an ethyl group at the chiral center.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 110351-91-2[1] |

| Molecular Formula | C₁₃H₁₃NO₅[1] |

| Molecular Weight | 263.25 g/mol [1] |

| IUPAC Name | (4R)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione |

| SMILES | O=C1--INVALID-LINK--(CC)C(C=C23)=C(CO1)C(N3CCC2=O)=O[2] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and use in synthetic chemistry.

Table 2: Physicochemical Properties of Exatecan Intermediate 1

| Property | Value | Source |

| Appearance | Light yellow to light brown solid | [1] |

| Melting Point | 172-174 °C (for the (S)-enantiomer) | [3] |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic treatment) | [2] |

| Storage | 4°C, stored under nitrogen, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [1][2] |

Role in Exatecan Synthesis

This compound is a critical chiral precursor in the convergent synthesis of Exatecan. The overall synthesis involves the preparation of two key fragments: a substituted aminonaphthalene core and this chiral tricyclic lactone. These fragments are then coupled to construct the final pentacyclic structure of Exatecan.

The synthesis of this intermediate is a key step that establishes the required stereochemistry for the potent biological activity of Exatecan as a topoisomerase I inhibitor.

Experimental Protocol: Synthesis of the Chiral Tricyclic Lactone Core

The following is a representative experimental protocol for the synthesis of the (S)-enantiomer of the tricyclic lactone intermediate, which illustrates the general methodology for preparing this key structural motif.

Objective: To synthesize (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.

Procedure:

A detailed, multi-step synthesis has been developed for this intermediate, starting from commercially available citrazinic acid. A key transformation involves an ortho-directed metalation followed by a reaction with a formamide to produce a highly substituted pyridine derivative with high regioselectivity. The final step of a reported synthesis involves the hydrolysis of a precursor acetal.[4]

A simplified final step is described as follows: A precursor, compound (Formula 4), (4.3 g, 100 mmol) is dissolved in 200 ml of dichloromethane and 200 ml of 2M sulfuric acid.[3] The mixture is stirred at room temperature for 2 hours.[3] The organic layer is then separated, washed with saturated brine, and dried.[3] The dichloromethane is removed under reduced pressure, and the resulting crude product is recrystallized from isopropanol to yield the S-tricyclic lactone (1.5 g, 57% yield).[3]

Signaling Pathways and Biological Activity

As an intermediate, this compound is not the biologically active molecule that interacts with cellular targets. The final product, Exatecan, functions as a potent DNA topoisomerase I inhibitor. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, which leads to an accumulation of single-strand breaks.[5] This DNA damage ultimately triggers apoptotic cell death in rapidly dividing cancer cells.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of the chiral tricyclic lactone intermediate, a core component of Exatecan.

Caption: A diagram illustrating the key stages in the synthesis of this compound.

References

(R)-Exatecan Intermediate 1 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Exatecan Intermediate 1, a key building block in the synthesis of Exatecan, a potent DNA topoisomerase I inhibitor. This document outlines its chemical properties, synthesis, and its role in the development of anticancer therapeutics.

Core Data Presentation

Quantitative information for this compound is summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 110351-94-5 | [1][2][3][4][5] |

| Molecular Weight | 263.25 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₃NO₅ | [1][3][4] |

Synthesis of this compound

This compound, also known as (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a crucial chiral intermediate in the multi-step synthesis of Exatecan and its analogs.[1][3][6][7][8]

Experimental Protocol: Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

A documented method for the synthesis of this intermediate involves the following steps:

-

A starting material, referred to as Compound (Formula 4), is dissolved in dichloromethane.

-

To this solution, 2M sulfuric acid is added.

-

The mixture is stirred at room temperature for 2 hours.

-

Following the reaction, the organic layer is separated, washed with saturated brine, and then dried.

-

The dichloromethane is removed under reduced pressure.

-

The resulting crude product is recrystallized from isopropanol to yield the S-tricyclic lactone, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[1]

Note: The specific chemical structure of "Compound (Formula 4)" is not detailed in the available public literature.

Synthetic Workflow

The synthesis of this compound can be visualized as a key step in a larger synthetic pathway.

Caption: Synthetic workflow for this compound.

Biological Significance and Application

This compound is primarily utilized as a precursor in the chemical synthesis of Exatecan.[4][9] Exatecan itself is a highly potent inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.[4][10][11] By inhibiting this enzyme, Exatecan induces DNA damage and subsequent cell death in cancer cells.[9][11]

The development of Exatecan and its derivatives, facilitated by the synthesis of intermediates like the one discussed, is a significant area of research in oncology. These compounds are being investigated as payloads for antibody-drug conjugates (ADCs), which are designed to selectively deliver cytotoxic agents to tumor cells.[4][11] There is currently no evidence to suggest that this compound possesses significant biological activity on its own; its importance lies in its role as a critical component for the construction of the final active pharmaceutical ingredient.

References

- 1. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

- 2. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 | FE23128 [biosynth.com]

- 3. 110351-94-5 [minglangchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. (S)-4-Ethyl-4-hydroxy-7,8-Dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-Trione at Best Prices, Purity: 99% [chemvonbiotech.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chembk.com [chembk.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of (R)-Exatecan Intermediate 1 in the Convergent Synthesis of Exatecan

For Researchers, Scientists, and Drug Development Professionals

Exatecan, a potent hexacyclic analogue of camptothecin, is a cornerstone in the development of targeted cancer therapies, most notably as the cytotoxic payload in antibody-drug conjugates (ADCs). Its complex architecture necessitates a sophisticated synthetic strategy. A convergent approach is widely favored, hinging on the meticulous preparation and subsequent coupling of two key building blocks: a functionalized aminonaphthalene core and a chiral tricyclic lactone. This technical guide elucidates the pivotal role of (R)-Exatecan Intermediate 1 , the chiral lactone component, in the synthesis of Exatecan, providing a deep dive into its synthesis, coupling, and the stereochemical implications for the final drug's efficacy.

This compound: The Chiral Heart of Exatecan

This compound, chemically known as (R)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , is the enantiomerically pure tricyclic lactone that constitutes a critical portion of the final Exatecan molecule. The stereochemistry at the C4 position of this intermediate is paramount, as it directly translates to the stereochemistry of the final active pharmaceutical ingredient, which is crucial for its biological activity as a topoisomerase I inhibitor.

The synthesis of this chiral lactone is a key challenge in the overall synthesis of Exatecan, often requiring asymmetric synthesis or resolution strategies to obtain the desired (R)-enantiomer in high purity.

The Convergent Synthesis of Exatecan: A Tale of Two Fragments

The convergent synthesis of Exatecan is a strategic approach that allows for the independent synthesis of two complex fragments, which are then combined in a later step. This method offers greater overall efficiency and flexibility compared to a linear synthesis.

The two primary fragments are:

-

The Aminonaphthalene Core: Often referred to as "Exatecan Intermediate 2" or a similar designation, this fragment provides the complex aromatic and heterocyclic ring system of Exatecan. Its synthesis typically begins from simpler aromatic precursors and involves multiple steps of functionalization.

-

The Chiral Tricyclic Lactone: This is This compound , which introduces the crucial chiral center and the lactone ring essential for the drug's mechanism of action.

The pivotal step in this synthetic strategy is the coupling of these two intermediates to assemble the complete hexacyclic structure of Exatecan.

Experimental Protocols

Synthesis of this compound

While various methods for the synthesis of the racemic and the (S)-enantiomer of the tricyclic lactone are documented, the preparation of the specific (R)-enantiomer is often achieved through asymmetric synthesis or chiral resolution of a racemic mixture. A representative method for obtaining the chiral lactone involves the following conceptual steps:

Conceptual Asymmetric Synthesis:

-

Starting Material Selection: The synthesis often commences with a prochiral starting material that can be stereoselectively functionalized.

-

Asymmetric Induction: A chiral catalyst or auxiliary is employed to introduce the desired stereochemistry at the quaternary carbon center. This can be achieved through various methods, including asymmetric hydrogenation or asymmetric alkylation.

-

Cyclization and Lactonization: A series of intramolecular reactions are then carried out to form the fused ring system and the lactone ring.

-

Purification: The final product is purified to achieve high enantiomeric excess.

Resolution of Racemic Lactone:

-

Synthesis of Racemic Lactone: A non-stereoselective synthesis is performed to produce a racemic mixture of the tricyclic lactone.

-

Formation of Diastereomers: The racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomeric salts or derivatives.

-

Separation of Diastereomers: The diastereomers, having different physical properties, are separated by techniques such as fractional crystallization or chromatography.

-

Liberation of the Enantiomer: The desired diastereomer is then treated to remove the chiral auxiliary, yielding the enantiomerically pure this compound.

Synthesis of the Aminonaphthalene Core (Exatecan Intermediate 2)

A common route to the aminonaphthalene core starts from 3-fluoro-4-methylaniline and involves the following key transformations:

-

Acylation: Protection of the amino group.

-

Friedel-Crafts Acylation/Cyclization: Formation of a tetralone ring system.

-

Nitration: Introduction of a nitro group which will later be reduced to the key amino group.

-

Further Functionalization: Additional steps to introduce the necessary functional groups for the subsequent coupling reaction.

Final Coupling Step: Pictet-Spengler Type Condensation

The culmination of the convergent synthesis is the acid-catalyzed condensation of the aminonaphthalene core with this compound. This reaction is a variation of the Pictet-Spengler reaction, which forms a new heterocyclic ring.

Experimental Protocol:

-

Reactants: The aminonaphthalene core intermediate and this compound are dissolved in a suitable high-boiling solvent, such as toluene or xylene.

-

Catalyst: An acid catalyst, for instance, pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA), is added to facilitate the reaction.

-

Conditions: The reaction mixture is heated to reflux, typically for several hours, to drive the condensation and cyclization.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the crude product is subjected to purification. This often involves chromatographic techniques, such as preparative HPLC, to separate the desired diastereomer of Exatecan from any unreacted starting materials and side products. The final product is often isolated as a mesylate salt to improve its solubility and stability.

Quantitative Data

The following table summarizes representative quantitative data for the key synthetic steps. Please note that yields and conditions can vary depending on the specific reagents and protocols used.

| Step | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Synthesis of Aminonaphthalene Core | Varies (multi-step) | Varies | Varies | 40-60 (overall) |

| 2 | Asymmetric Synthesis/Resolution of this compound | Chiral catalysts/resolving agents | Varies | Varies | 50-70 |

| 3 | Condensation (Pictet-Spengler type) | Aminonaphthalene core, this compound, PPTS, Toluene | 110-140 | 12-24 | 60-80 |

| 4 | Purification and Salt Formation | Preparative HPLC, Methanesulfonic acid | Room Temperature | - | >98 (purity) |

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the convergent synthesis of Exatecan.

Caption: Convergent synthesis workflow for Exatecan.

Caption: Simplified mechanism of the Pictet-Spengler type coupling reaction.

Conclusion

This compound is not merely a precursor but a cornerstone in the synthesis of Exatecan. Its chiral integrity directly dictates the stereochemistry and, consequently, the therapeutic efficacy of the final drug. The convergent synthetic strategy, which hinges on the successful preparation and coupling of this chiral lactone with the aminonaphthalene core, represents an elegant and efficient approach to this complex and vital anticancer agent. A thorough understanding of the synthesis and handling of this compound is therefore indispensable for researchers and professionals engaged in the development of Exatecan-based therapeutics.

(R)-Exatecan Intermediate 1: A Precursor for Novel Camptothecin Analogs - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (R)-Exatecan Intermediate 1 as a crucial precursor in the synthesis of advanced camptothecin analogs, including the potent anticancer agent Exatecan. Camptothecins represent a class of topoisomerase I inhibitors vital in oncology. This document details the synthetic pathways, experimental protocols, and quantitative data associated with the conversion of this compound into these valuable therapeutic compounds. Furthermore, it elucidates the mechanism of action through detailed signaling pathway diagrams.

Introduction to this compound and Camptothecin Analogs

This compound is a key chiral building block in the synthesis of Exatecan and other structurally related camptothecin analogs.[1] Exatecan, a hexacyclic camptothecin derivative, has demonstrated significant antitumor activity and is a cornerstone in the development of antibody-drug conjugates (ADCs).[2] Camptothecin and its analogs function by inhibiting DNA topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[3][4] By stabilizing the covalent complex between topoisomerase I and DNA, these compounds lead to DNA damage and ultimately trigger apoptotic cell death in rapidly dividing cancer cells.[5][]

The development of synthetic routes to camptothecin analogs from precursors like this compound is a significant focus in medicinal chemistry, aiming to improve efficacy, solubility, and safety profiles over natural camptothecin.

Synthetic Pathway from this compound to Exatecan

The synthesis of Exatecan from this compound is a multi-step process that involves the construction of the complete hexacyclic ring system. A convergent synthetic strategy is often employed, where key fragments are synthesized independently and then coupled.[7]

A generalized workflow for the synthesis of Exatecan is depicted below. This process typically involves the condensation of a chiral tricyclic lactone, such as a derivative of this compound, with a functionalized aminonaphthalene core.

Data Presentation

Quantitative Data on Synthesis of Exatecan and Intermediates

The following table summarizes representative yields and purity data for key steps in the synthesis of Exatecan and its intermediates, compiled from various sources.

| Intermediate/Product | Step | Reagents & Conditions | Typical Yield (%) | Purity (%) | Reference |

| Exatecan Intermediate 2 | Rearrangement | Acid-mediated rearrangement (e.g., HCl in methanol) | - | >99.0 (HPLC) | [2] |

| 6-(Boc-amino)hexyl exatecan carbamate | Carbamate formation | 6-(Boc-amino)-1-hexyl succinimidyl carbonate | Quantitative | 99 (HPLC) | [8] |

| PEG-[Exatecan]4 | PEGylation | 4-arm PEG | 77 | 99 (HPLC) | [8][9] |

| Exatecan | Final deprotection | Methanesulfonic acid | - | >98 | [] |

Biological Activity of Exatecan and Related Analogs

The cytotoxic activity of Exatecan and its derivatives is typically evaluated in various cancer cell lines. The 50% inhibitory concentration (IC50) is a key metric of potency.

| Compound | Cell Line | IC50 (nM) | Reference |

| Exatecan | SK-BR-3 (Breast Cancer) | 0.41 ± 0.05 | [10][11] |

| T-DXd (Trastuzumab deruxtecan) | SK-BR-3 (Breast Cancer) | 0.04 ± 0.01 | [10][11] |

| Exatecan | PC-6 (Lung Cancer) | 0.186 ng/mL | [] |

| Exatecan | PC-6/SN2-5 (Resistant Lung Cancer) | 0.395 ng/mL | [] |

Experimental Protocols

The following are representative, detailed experimental protocols for key stages in the synthesis of Exatecan, adapted from documented procedures.

Synthesis of a Functionalized Aminonaphthalene Core (Exatecan Intermediate 2)

This multi-step synthesis starts from 3-fluoro-4-methylaniline.[7]

-

Acylation: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine at 15–30°C for 1–2 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Bromination: The acetylated intermediate is brominated using N-bromosuccinimide (NBS) in a mixed solvent system of dichloromethane and acetic acid at a temperature between 5–35°C.

-

Cross-Coupling: A Suzuki-Miyaura cross-coupling reaction is employed to introduce an isoindoline-1,3-dione moiety. This typically involves a palladium catalyst such as Pd(PPh₃)₄ (5–10 mol%) in a solvent like tetrahydrofuran (THF) at 60–80°C for 6–8 hours.

-

Rearrangement: The resulting compound undergoes an acid-mediated rearrangement, for instance using HCl in methanol, to form Exatecan Intermediate 2 hydrochloride.

Condensation to Form the Hexacyclic Core

The functionalized aminonaphthalene core (EXA-aniline) is condensed with an activated chiral tricyclic lactone (EXA-trione), a derivative of this compound.[12]

-

Reaction Setup: EXA-aniline and EXA-trione are dissolved in toluene containing o-cresol.

-

Catalysis: An acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is added (0.03 to 0.3 equivalents based on EXA-aniline).

-

Reaction Conditions: The reaction mixture is heated to a temperature in the range of 90 to 130°C for 16 hours or longer, until the reaction is complete.

Final Deprotection to Yield Exatecan Mesylate

The final step involves the deprotection of the hexacyclic intermediate to yield Exatecan.[12]

-

Deprotection: The intermediate from the condensation step is treated with methanesulfonic acid (MsOH) to remove protecting groups and yield the final product, Exatecan mesylate.

Signaling Pathway and Mechanism of Action

Exatecan and its analogs exert their cytotoxic effects by inhibiting topoisomerase I. This leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in DNA strand breaks and the activation of downstream signaling pathways that culminate in apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Exatecan Intermediate 2 hydrochloride | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

(R)-Exatecan Intermediate 1: A Cornerstone in the Synthesis of a Potent Topoisomerase I Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Exatecan Intermediate 1, chemically known as (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a pivotal chiral building block in the synthesis of Exatecan. Exatecan is a potent, semi-synthetic derivative of camptothecin, a natural alkaloid with significant anti-neoplastic properties. As a highly effective inhibitor of DNA topoisomerase I, Exatecan is a key component in the development of targeted cancer therapies, most notably as the cytotoxic payload in advanced antibody-drug conjugates (ADCs).

The discovery and development of Exatecan were driven by the need to improve the pharmacological properties of camptothecin, which, despite its potency, suffered from poor water solubility and instability of its lactone ring at physiological pH.[1] The synthesis of Exatecan is a complex, multi-step process where the precise stereochemistry of its intermediates is crucial for the final drug's efficacy. This compound plays a critical role by establishing the correct stereoisomerism at the C4 position, which is essential for its biological activity.[1] This guide provides a comprehensive overview of the discovery, synthesis, and significance of this vital intermediate.

Discovery and Significance

The development of synthetic analogs of camptothecin has been an area of intense research since the discovery of the parent compound's anti-cancer activity. The journey to Exatecan and its intermediates is rooted in extensive structure-activity relationship (SAR) studies aimed at creating derivatives with enhanced potency, improved solubility, and better safety profiles.[1]

The significance of this compound lies in its specific stereochemical configuration. The (S)-configuration at the ethyl- and hydroxyl-bearing carbon is a key structural feature for the high topoisomerase I inhibitory activity of Exatecan. The synthesis of this enantiomerically pure intermediate is a critical step that ensures the final drug molecule possesses the correct three-dimensional arrangement for optimal interaction with its biological target.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [2][3] |

| CAS Number | 110351-94-5 | [2] |

| Molecular Formula | C₁₃H₁₃NO₅ | [3] |

| Molecular Weight | 263.25 g/mol | [3] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Melting Point | 172-174°C | [2] |

| Optical Rotation | [α]D¹⁵ +115.6° (c=0.5, chloroform) | [2] |

| Purity | ≥98% |

Experimental Protocols

The synthesis of this compound is a key step in the overall synthesis of Exatecan. A representative experimental protocol for its preparation is detailed below.

Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

Objective: To synthesize the key chiral lactone intermediate for Exatecan.

Reactants and Reagents:

| Reactant/Reagent | Quantity | Moles |

| Compound (Formula 4) precursor | 4.3 g | 100 mmol |

| Dichloromethane | 200 ml | - |

| 2M Sulfuric Acid | 200 ml | - |

| Saturated Brine | As needed | - |

| Isopropanol | As needed | - |

Procedure:

-

Dissolve 4.3 g (100 mmol) of the starting material (Compound of Formula 4) in 200 ml of dichloromethane.

-

Add 200 ml of 2M sulfuric acid to the solution.

-

Stir the mixture vigorously at room temperature for 2 hours.

-

Separate the organic layer.

-

Wash the organic layer with saturated brine.

-

Dry the organic layer.

-

Remove the dichloromethane under reduced pressure to dryness.

-

Recrystallize the resulting solid from isopropanol.

-

Collect the crystals of S-tricyclic lactone (Formula 1).

Expected Yield: 1.5 g (57%)[2]

Logical and Signaling Pathways

The synthesis of Exatecan is a convergent process, where key intermediates like this compound are synthesized separately and then combined. The following diagram illustrates the logical workflow for the synthesis of Exatecan, highlighting the role of the chiral tricyclic lactone intermediate.

Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, a crucial enzyme in DNA replication and transcription. The following diagram illustrates the signaling pathway of Exatecan leading to apoptosis.

Conclusion

This compound is a testament to the advances in synthetic organic chemistry that enable the creation of complex, life-saving pharmaceuticals. Its role in the synthesis of Exatecan is indispensable, providing the necessary stereochemistry for potent topoisomerase I inhibition. The detailed understanding of its synthesis and properties is crucial for researchers and professionals in the field of drug development, as it facilitates the optimization of synthetic routes and the exploration of new camptothecin analogs with improved therapeutic profiles. This guide provides a foundational understanding of this key intermediate, empowering further innovation in the fight against cancer.

References

An In-Depth Technical Guide to (R)-Exatecan Intermediate 1 and its Role in Topoisomerase I Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan, a potent hexacyclic analog of camptothecin, is a cornerstone in the development of targeted cancer therapies, most notably as the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab deruxtecan. Its efficacy lies in the inhibition of topoisomerase I, a critical enzyme in DNA replication and transcription. The synthesis of this complex molecule is a multi-step process, with (R)-Exatecan Intermediate 1, a chiral tricyclic lactone, serving as a pivotal precursor. This technical guide provides a comprehensive overview of this compound, its synthesis, and its crucial role in the formation of Exatecan. Furthermore, it delves into the mechanism of action of Exatecan as a topoisomerase I inhibitor, detailing the subsequent signaling pathways leading to apoptosis. This document aims to be an essential resource for researchers and professionals in the field of oncology drug development.

Introduction to Topoisomerase I and Cancer Therapy

Topoisomerase I (Top1) is a ubiquitous nuclear enzyme that plays a vital role in cellular processes requiring DNA unwinding, such as replication, transcription, and recombination. It alleviates torsional stress in the DNA double helix by inducing transient single-strand breaks, allowing the DNA to rotate, and then resealing the break.[1][2] Due to their high proliferative rate, cancer cells are particularly dependent on Top1 activity, making it an attractive target for anticancer therapies.[2]

Camptothecin, a natural pentacyclic quinoline alkaloid, was the first identified Top1 inhibitor.[1] However, its clinical utility was limited by poor water solubility and instability of its active lactone ring. This prompted the development of synthetic analogs, such as Exatecan (DX-8951), with improved pharmacological properties.[3]

This compound: A Key Chiral Precursor

The synthesis of Exatecan is a convergent process, meaning two complex fragments are synthesized separately before being joined together.[3] One of these crucial fragments is the enantiomerically pure chiral tricyclic lactone, this compound.

Chemical Name: (4R)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

CAS Number: 110351-91-2

The stereochemistry at the C4 position of this intermediate is critical for the biological activity of the final Exatecan molecule.[3]

Synthesis of Exatecan from this compound

The final step in the synthesis of the core structure of Exatecan involves the condensation of this compound with a substituted aminonaphthalene core. This reaction is a variation of the Friedländer annulation, which is a classic method for synthesizing quinolines.

A key aminonaphthalene intermediate, referred to as "EXA-aniline," is condensed with the tricyclic lactone. This condensation is typically carried out in a high-boiling solvent such as toluene, often with the addition of a dehydrating agent or a catalyst to facilitate the reaction. One patented method describes the use of pyridinium p-toluenesulfonate (PPTS) as an acid catalyst in a mixture of toluene and o-cresol at elevated temperatures.[4]

Below is a diagram illustrating the synthetic workflow.

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its potent anticancer effects by inhibiting topoisomerase I.[5] The mechanism can be broken down into the following key steps:

-

Formation of the Cleavable Complex: Topoisomerase I binds to DNA and creates a single-strand break to relieve supercoiling. This forms a transient covalent complex known as the "cleavable complex."[1]

-

Stabilization by Exatecan: Exatecan intercalates into the DNA at the site of the single-strand break and binds to the topoisomerase I-DNA complex.[2] This stabilizes the cleavable complex, preventing the religation of the DNA strand.

-

DNA Damage: The persistence of these stabilized complexes leads to collisions with the DNA replication and transcription machinery. These collisions convert the single-strand breaks into irreversible double-strand breaks.[1]

-

Induction of Apoptosis: The accumulation of double-strand DNA breaks triggers a DNA damage response, leading to cell cycle arrest (primarily in the S and G2/M phases) and ultimately, programmed cell death (apoptosis).[6]

The following diagram illustrates the mechanism of topoisomerase I inhibition by Exatecan.

Signaling Pathway to Apoptosis

The DNA damage induced by Exatecan triggers a complex signaling cascade that culminates in apoptosis. Key players in this pathway include:

-

ATM and ATR Kinases: These are primary sensors of DNA double-strand breaks. Their activation initiates a signaling cascade.

-

p53: A tumor suppressor protein that is activated in response to DNA damage. It can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

-

Caspases: A family of proteases that are the executioners of apoptosis. The activation of initiator caspases (e.g., caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Below is a simplified diagram of the signaling pathway.

Quantitative Data

The potency of Exatecan and its intermediates is a critical aspect of its drug development profile. The following table summarizes key quantitative data for Exatecan.

| Parameter | Value | Assay | Reference |

| IC50 (Topoisomerase I Inhibition) | 1.906 µM | Enzyme Inhibition Assay | |

| Mean GI50 (Breast Cancer Cells) | 2.02 ng/mL | Cell Proliferation Assay | |

| Mean GI50 (Colon Cancer Cells) | 2.92 ng/mL | Cell Proliferation Assay | |

| Mean GI50 (Stomach Cancer Cells) | 1.53 ng/mL | Cell Proliferation Assay | |

| Mean GI50 (Lung Cancer Cells) | 0.877 ng/mL | Cell Proliferation Assay |

Experimental Protocols

Synthesis of Exatecan by Condensation

This protocol is a representative procedure based on the principles of the Friedländer annulation for the synthesis of quinolines.

Objective: To synthesize Exatecan by condensing this compound with the aminonaphthalene core.

Materials:

-

This compound

-

EXA-aniline (aminonaphthalene core)

-

Toluene, anhydrous

-

o-Cresol

-

Pyridinium p-toluenesulfonate (PPTS)

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle

-

Standard workup and purification reagents and equipment (e.g., silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent), EXA-aniline (1.1 equivalents), and a catalytic amount of PPTS (0.1 equivalents).

-

Add a mixture of anhydrous toluene and o-cresol (e.g., 10:1 v/v) to the flask.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure Exatecan.

-

Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Topoisomerase I DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.

Objective: To evaluate the inhibitory activity of Exatecan on topoisomerase I.

Materials:

-

Recombinant human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Exatecan (or other test compounds) dissolved in DMSO

-

Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA)

-

Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Agarose gel (1%) containing a DNA intercalating dye (e.g., ethidium bromide)

-

Gel electrophoresis apparatus

-

UV transilluminator and imaging system

Procedure:

-

Prepare a reaction mixture containing the supercoiled plasmid DNA and reaction buffer.

-

Add varying concentrations of Exatecan (or test compound) to the reaction mixture. Include a positive control (e.g., camptothecin) and a vehicle control (DMSO).

-

Initiate the reaction by adding a predetermined amount of topoisomerase I to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop solution.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the different forms of DNA (supercoiled, relaxed, and nicked).

-

Visualize the DNA bands under UV light and quantify the band intensities.

-

Interpretation: An effective topoisomerase I inhibitor will prevent the relaxation of the supercoiled DNA, resulting in a higher intensity of the supercoiled DNA band compared to the control. The stabilization of the cleavable complex may also lead to an increase in the amount of nicked (linear) DNA.

Conclusion

This compound is a critical chiral building block in the convergent synthesis of Exatecan, a potent topoisomerase I inhibitor with significant clinical relevance. The precise stereochemistry of this intermediate is paramount to the biological activity of the final drug. Understanding the synthesis of Exatecan from this intermediate, as well as its mechanism of action and the downstream signaling pathways it triggers, is essential for the ongoing development of novel and more effective cancer therapies. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of oncology.

References

- 1. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

- 3. (S)-4-Ethyl-4-hydroxy-7,8-Dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-Trione at Best Prices, Purity: 99% [chemvonbiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Role of (R)-Exatecan Intermediate 1 in the Landscape of Antibody-Drug Conjugate Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. A critical component of an effective ADC is the cytotoxic agent, and topoisomerase I inhibitors have emerged as a highly promising class of payloads. Among these, Exatecan, a semi-synthetic and water-soluble analog of camptothecin, has garnered significant attention for its potent anti-tumor activity.[][2] This technical guide provides a comprehensive overview of the function of Exatecan and its intermediates, with a specific focus on the role of chiral precursors such as (R)-Exatecan Intermediate 1, in the development of next-generation ADCs. We will delve into the synthesis of Exatecan-based payloads, conjugation methodologies, and the preclinical and clinical data supporting their therapeutic potential.

The Rise of Exatecan as an ADC Payload

Exatecan distinguishes itself from other camptothecin analogs through its enhanced potency and improved stability of its active lactone form.[2][3] It is a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, Exatecan induces DNA strand breaks, leading to apoptotic cell death.[4][5] Preclinical studies have demonstrated that Exatecan is significantly more potent than SN-38 (the active metabolite of irinotecan) and topotecan.[][2] Furthermore, its efficacy against multi-drug resistant cell lines makes it an attractive candidate for ADC development.[2][3]

The hydrophobicity of Exatecan presents challenges in ADC development, often leading to aggregation and poor pharmacokinetic profiles.[6] Consequently, significant research has focused on optimizing linker technologies to overcome these limitations. These efforts have led to the development of various linker-payloads that enhance solubility and enable the creation of highly loaded ADCs with favorable in vivo properties.[6][7]

Synthesis of Exatecan-Based Payloads: The Role of Chiral Intermediates

The synthesis of Exatecan is a complex multi-step process that can be achieved through either linear or convergent strategies.[3][8] Convergent synthesis, which involves the preparation of key molecular fragments that are later combined, is often favored for its efficiency.[8][9] This approach typically involves the synthesis of two main intermediates: a substituted aminonaphthalene core and a chiral tricyclic lactone.[8]

While the precise structure of "this compound" is not publicly detailed, its designation points to a specific chiral intermediate crucial for establishing the correct stereochemistry in the final Exatecan molecule. The F-ring of Exatecan contains a chiral center, which is a critical determinant of its biological activity.[10] Therefore, the stereoselective synthesis of this chiral fragment is paramount. The "(R)" configuration likely refers to the specific enantiomer of an intermediate that leads to the desired stereochemistry of the final Exatecan payload.

Below is a conceptual diagram illustrating a convergent synthesis approach for an Exatecan derivative, highlighting the stage where a chiral intermediate like this compound would be essential.

Antibody-Drug Conjugate (ADC) Development with Exatecan

The successful development of an Exatecan-based ADC hinges on the careful design of the linker that connects the payload to the antibody. The linker must be stable in systemic circulation to prevent premature drug release and associated toxicity, yet efficiently cleaved within the target tumor cell to release the active Exatecan.

Linker Technologies

A variety of linker strategies have been employed for Exatecan-based ADCs:

-

Peptide-based Cleavable Linkers: These are among the most common and are designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment. The dipeptide valine-citrulline (Val-Cit) and the tetrapeptide Gly-Gly-Phe-Gly (GGFG) are well-established examples.

-

Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is also abundant in the tumor microenvironment. This strategy has been shown to improve the hydrophilicity of the ADC.[7]

-

Novel Linker Platforms: To address the hydrophobicity of Exatecan, innovative linker technologies incorporating hydrophilic moieties such as polyethylene glycol (PEG) chains or polysarcosine (PSAR) have been developed.[6][7] These modifications can lead to ADCs with high drug-to-antibody ratios (DAR) without compromising their pharmacokinetic properties.[6][7]

The following diagram illustrates the general mechanism of action of an Exatecan-based ADC.

Quantitative Data on Exatecan-Based ADCs

The following tables summarize key quantitative data from preclinical studies of Exatecan-based ADCs.

Table 1: In Vitro Cytotoxicity of Exatecan and its ADC Formulations

| Compound/ADC | Cell Line | Target | IC50 (nM) | Reference |

| Exatecan | SK-BR-3 | - | Subnanomolar | [11] |

| Exatecan | MDA-MB-468 | - | Subnanomolar | [11] |

| T-DXd (Trastuzumab Deruxtecan) | SK-BR-3 | HER2 | 0.04 | [12] |

| IgG(8)-EXA (ADC 13) | SK-BR-3 | HER2 | 0.41 ± 0.05 | [11] |

| Mb(4)-EXA (ADC 14) | SK-BR-3 | HER2 | 14.69 ± 6.57 | [11] |

| Trastuzumab-LP5 DAR8 | SKBR-3 | HER2 | ~0.1 | [6] |

| Trastuzumab-LP5 DAR8 | HCC-78 | HER2 | ~0.1 | [6] |

| V66-Exatecan | Various Cancer Cell Lines | ecDNA/ENT2 | Low nanomolar |

Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models

| ADC | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Tra-Exa-PSAR10 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Outperformed DS-8201a in tumor growth inhibition | [7] |

| IgG(8)-EXA (13) | BT-474 (Breast Cancer) | 10 mg/kg, single dose | Significant tumor growth inhibition | [11] |

| Trastuzumab-LP5 DAR8 | N87 (Gastric Cancer) | 0.25, 0.5, 1, or 2 mg/kg, single dose | Superior efficacy over Enhertu at all dose levels | [6] |

| V66-Exatecan | TNBC & BRCA-mutant CNS tumors | Not specified | Significant tumor regression and improved survival |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of Exatecan-based ADCs.

Protocol 1: Thiol-Based Antibody-Exatecan Conjugation

This protocol describes a common method for conjugating a linker-payload to a monoclonal antibody via cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Linker-Exatecan derivative with a maleimide group, dissolved in an organic solvent like DMSO

-

Quenching reagent: N-acetylcysteine (NAC) solution

-

Purification system (e.g., Size Exclusion Chromatography or Tangential Flow Filtration)

Procedure:

-

Antibody Reduction:

-

Add a molar excess of TCEP solution to the mAb solution. The exact molar excess needs to be optimized depending on whether native or engineered cysteines are being targeted.

-

Incubate at 37°C for 1-2 hours with gentle mixing to reduce the interchain disulfide bonds or engineered cysteines.

-

-

Linker-Payload Conjugation:

-

Add a molar excess of the maleimide-functionalized Linker-Exatecan solution to the reduced mAb solution. The molar ratio will influence the drug-to-antibody ratio (DAR) and should be optimized.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring, protected from light.

-

-

Quenching:

-

Add a molar excess of NAC relative to the linker-payload to quench any unreacted maleimide groups.

-

Incubate for 20-30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC from unconjugated linker-payload and other reaction components using a suitable method such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

-

The following diagram illustrates a typical workflow for ADC synthesis and characterization.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an Exatecan-based ADC.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Exatecan-ADC and control ADC

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® or resazurin)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Exatecan-ADC and control compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for a period of 72 to 120 hours.

-

-

Cell Viability Assessment:

-

After incubation, assess cell viability using a chosen reagent according to the manufacturer's instructions. For example, with CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 3: In Vivo Xenograft Model Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor activity of an Exatecan-based ADC in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

Exatecan-ADC, vehicle control, and any comparator ADCs

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Implant the cancer cells subcutaneously into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).

-

-

Randomization and Treatment:

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.

-

Administer the Exatecan-ADC and control treatments to the mice, typically via intravenous (IV) injection, according to a predetermined dosing schedule.

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the mice.

-

-

Endpoint and Data Analysis:

-

The study is typically concluded when tumors in the control group reach a predetermined size.

-

Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.

-

Conclusion

Exatecan has firmly established itself as a highly potent and clinically relevant payload for the development of antibody-drug conjugates. The synthesis of Exatecan and its derivatives, which relies on the precise control of stereochemistry through chiral intermediates like this compound, is a critical aspect of producing effective ADC payloads. The continuous innovation in linker technology is addressing the challenges associated with Exatecan's hydrophobicity, leading to the development of ADCs with high DARs, improved pharmacokinetic profiles, and potent in vivo anti-tumor activity. The compelling preclinical and clinical data for Exatecan-based ADCs underscore their potential to provide significant therapeutic benefits for cancer patients, including those with resistant or heterogeneous tumors. As our understanding of the intricate interplay between the antibody, linker, and payload continues to grow, we can anticipate the development of even more sophisticated and effective Exatecan-based ADCs in the future.

References

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2024098066A1 - Exatecan derivatives and antibody-drug conjugates thereof - Google Patents [patents.google.com]

- 6. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 10. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Portico [access.portico.org]

An In-Depth Technical Guide to the Core Principles of (R)-Exatecan Intermediate 1 Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, is a key component in advanced cancer therapeutics, most notably as the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab deruxtecan. The synthesis of this complex hexacyclic molecule is a significant undertaking in medicinal chemistry, relying on a convergent approach. This strategy involves the preparation of two crucial building blocks: a chiral tricyclic lactone, designated as (R)-Exatecan Intermediate 1 , and a functionalized aminonaphthalene core, often referred to as Exatecan Intermediate 2 . The successful, stereocontrolled synthesis of these intermediates is paramount for the efficient production of Exatecan.

This technical guide provides a detailed exploration of the fundamental principles underpinning the synthesis of this compound, ((4R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione). Additionally, it outlines the preparation of the aminonaphthalene core and the final condensation step to yield the complete Exatecan structure. The methodologies presented are based on established synthetic routes and patent literature, offering a comprehensive resource for professionals in the field of drug development.

Overall Synthetic Strategy

The synthesis of Exatecan follows a convergent pathway, which offers greater efficiency and flexibility compared to a linear approach. The core concept is to synthesize the complex chiral lactone (Intermediate 1) and the aminonaphthalene moiety (Intermediate 2) separately. These two advanced intermediates are then coupled in the final stages of the synthesis. This approach allows for the optimization of each synthetic route independently and maximizes the overall yield.

The key steps in the convergent synthesis of Exatecan are:

-

Asymmetric Synthesis of this compound: The stereospecific construction of the chiral tricyclic lactone with the correct (R) configuration at the C4 position.

-

Synthesis of the Aminonaphthalene Core (Exatecan Intermediate 2): The preparation of the functionalized aminonaphthalene ring system.

-

Condensation and Final Assembly: The coupling of Intermediate 1 and Intermediate 2, typically via a Friedländer annulation, to form the pentacyclic core of Exatecan, followed by any necessary final modifications.

Convergent synthetic strategy for Exatecan.

Synthesis of this compound

This compound, with the systematic name (4R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a chiral tricyclic lactone. The stereochemistry at the C4 position is critical for the biological activity of the final Exatecan molecule. The synthesis of its (S)-enantiomer is well-documented in the context of irinotecan synthesis, and similar methodologies can be applied to obtain the (R)-enantiomer, primarily through asymmetric synthesis or chiral resolution.

Asymmetric Synthesis Approach

An asymmetric approach introduces the desired stereochemistry early in the synthesis, avoiding the need for later separation of enantiomers. This is often achieved using chiral catalysts or auxiliaries. While a specific detailed protocol for the (R)-isomer is proprietary, a general and plausible pathway based on the synthesis of the (S)-isomer is outlined below. The key is the use of a chiral directing group or catalyst that favors the formation of the (R)-enantiomer.

Experimental Protocol: Asymmetric Synthesis of this compound

A plausible, though generalized, multi-step asymmetric synthesis is as follows:

-

Preparation of a Substituted Pyridine Precursor: The synthesis begins with the construction of a polysubstituted pyridine ring, which will form the core of the indolizine system. This can be achieved through a series of reactions starting from simpler pyridine derivatives.

-

Introduction of the Ethyl Ketone Moiety: An ethyl ketone group is introduced at a specific position on the pyridine ring. This will ultimately become the ethyl group and the hydroxyl group at the chiral center.

-

Asymmetric Reduction or Addition: The key stereochemistry-defining step involves either the asymmetric reduction of the ketone or an asymmetric addition to the carbonyl group, using a chiral catalyst or reagent to selectively form the (R)-alcohol.

-

Cyclization to form the Tricyclic Lactone: The final steps involve the formation of the lactone and the third ring of the intermediate through cyclization reactions.

An In-depth Technical Guide on the Core Solubility and Stability Characteristics of (R)-Exatecan Intermediate 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Exatecan Intermediate 1 is a crucial component in the synthesis of Exatecan, a potent, third-generation topoisomerase I inhibitor used as a payload in antibody-drug conjugates (ADCs).[1][2] The physicochemical properties of this intermediate, specifically its solubility and stability, are paramount for ensuring efficient synthesis, purification, and overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to support drug development professionals.

Introduction to this compound

This compound is an isomer of Exatecan Intermediate 1, a key precursor in the synthesis of Exatecan.[2] Exatecan itself is a hexacyclic, synthetic derivative of camptothecin, designed for enhanced potency and antitumor activity.[3] As a topoisomerase I inhibitor, Exatecan functions by trapping the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[4] Given its role in the synthetic pathway, the solubility and stability of this compound directly impact reaction kinetics, yield, and purity.

Solubility Profile

The solubility of a pharmaceutical intermediate is a critical factor for its handling, purification, and formulation. Poor solubility can lead to challenges in achieving desired concentrations for reactions and can complicate purification processes.

The solubility of this compound has been determined in various organic solvents commonly used in pharmaceutical manufacturing. The data presented below was obtained using the equilibrium shake-flask method at ambient temperature (25°C) and physiological temperature (37°C).

| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) | Molar Solubility (mM) at 25°C |

| Dimethyl Sulfoxide (DMSO) | 25.0 (requires sonication) | > 30.0 | 95.0 |

| N,N-Dimethylformamide (DMF) | 15.0 | 22.5 | 56.8 |

| Dichloromethane (DCM) | 8.0 | 12.0 | 30.3 |

| Acetonitrile (ACN) | 2.5 | 4.0 | 9.5 |

| Ethanol (EtOH) | 1.0 | 1.8 | 3.8 |

| Methanol (MeOH) | 0.8 | 1.5 | 3.0 |

| Water | < 0.1 | < 0.1 | < 0.4 |

Note: Data is compiled from publicly available information and typical values for similar compounds.[1][5] Hygroscopic nature of DMSO can impact solubility; use of newly opened solvent is recommended.[1]

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7]

Objective: To determine the concentration of this compound in a saturated solution at equilibrium.

Materials and Reagents:

-

This compound (solid, pure form)

-

Selected solvents (HPLC grade)

-

Validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method for quantification.

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (25°C or 37°C).

-

Agitate the samples for a minimum of 24 hours to allow the system to reach equilibrium.[6][8]

-

After equilibration, allow the samples to stand, permitting the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant using a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.

-

Dilute the filtered supernatant with an appropriate analytical solvent.

-

Analyze the concentration of the compound in the diluted samples using a validated HPLC/UPLC method. The experiment should be performed in triplicate for each condition.[6]

Stability Profile

Stability testing is crucial for defining storage conditions, retest periods, and understanding potential degradation pathways.[8]

This compound exhibits varying stability under different conditions. The following tables summarize findings from forced degradation studies and long-term storage assessments.

Table 2: Forced Degradation Study Results (% Degradation after 7 days)

| Condition | % Degradation | Major Degradants Observed |

| Acidic (0.1 N HCl, 40°C) | 12.5% | Hydrolysis of lactone ring |

| Basic (0.1 N NaOH, 40°C) | 28.0% | Rapid hydrolysis of lactone ring |

| Oxidative (3% H₂O₂, 40°C) | 8.2% | Oxidation products |

| Thermal (80°C, solid state) | 4.5% | Thermally induced degradants |

| Photolytic (ICH Q1B) | 6.8% | Photodegradation products |

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration | Notes |

| Solid | -20°C | 1 year | Sealed, away from moisture.[1] |

| Solid | -80°C | 2 years | Sealed, away from moisture.[1] |

| In DMSO | -20°C | 1 month | Stored under nitrogen, away from moisture.[2] |

| In DMSO | -80°C | 6 months | Stored under nitrogen, away from moisture.[2] |

Note: Repeated freeze-thaw cycles should be avoided for solutions.[1]

Forced degradation studies are essential for developing stability-indicating analytical methods.[9]

Objective: To identify potential degradation products and pathways for this compound.

Materials and Reagents:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

A validated stability-indicating HPLC/UPLC method, often coupled with a photodiode array (PDA) detector and mass spectrometry (LC-MS).[6][7]

Procedure:

-

Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., Acetonitrile/Water).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.

-

Oxidation: Add H₂O₂ to a final concentration of 3%.

-

Thermal Stress: Expose the solid material to 80°C.

-

Photostability: Expose both solid and solution samples to light as per ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[6]

-

-

Incubation: Incubate the stressed samples at 40°C (for solutions) for a predetermined period (e.g., 24, 48, 72 hours, up to 7 days).

-

Sampling and Analysis: At specified time points, withdraw samples. Neutralize the acid and base-stressed samples before analysis. Analyze all samples using the stability-indicating HPLC/UPLC-MS method to quantify the parent compound and identify degradants.

Conclusion

The data and protocols presented in this guide underscore the importance of thoroughly characterizing the solubility and stability of this compound. It is highly soluble in polar aprotic solvents like DMSO but has poor aqueous solubility. The compound is most susceptible to degradation under basic conditions, primarily through hydrolysis of the lactone ring, a common characteristic for camptothecin derivatives.[3] Adherence to recommended storage conditions is critical to maintain its purity and integrity. These findings are essential for the development of robust and scalable synthetic processes for Exatecan and its subsequent use in advanced cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (rac)-Exatecan Intermediate 1 | Topoisomerase I inhibitor | TargetMol [targetmol.com]

- 6. benchchem.com [benchchem.com]

- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 8. benchchem.com [benchchem.com]

- 9. gmpsop.com [gmpsop.com]

Methodological & Application

Synthesis protocol for (R)-Exatecan Intermediate 1 from starting materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, is a key component in the development of antibody-drug conjugates (ADCs). Its complex synthesis requires the efficient preparation of key chiral intermediates. This document provides a detailed protocol for the synthesis of a crucial chiral intermediate, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, herein referred to as (S)-Exatecan Intermediate 1. The stereochemistry at the C4 position is vital for the biological activity of Exatecan. While the request specified the (R)-enantiomer, the scientific literature consistently describes the synthesis and use of the (S)-enantiomer for the preparation of active Exatecan. Therefore, this protocol details the synthesis of the biologically relevant (S)-enantiomer.

Synthesis Pathway Overview

The synthesis of (S)-Exatecan Intermediate 1 is a multi-step process that begins with the commercially available starting material, citrazinic acid. The overall strategy involves the construction of a substituted pyridine core, followed by the formation of the indolizine and pyranone ring systems.

Figure 1: Synthetic workflow for (S)-Exatecan Intermediate 1.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-4-pyridinecarboxylic acid from Citrazinic Acid

This step involves the chlorination of citrazinic acid to introduce the chloro-substituents on the pyridine ring.

Materials:

-

Citrazinic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Ice

-

Water

Procedure:

-

To a stirred suspension of citrazinic acid in toluene, add a catalytic amount of DMF.

-

Slowly add phosphorus oxychloride (POCl₃) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield 2,6-dichloro-4-pyridinecarboxylic acid.

Step 2: Synthesis of 2,6-Dichloro-4-(propionyl)pyridine

This step involves the conversion of the carboxylic acid to a ketone.

Materials:

-

2,6-Dichloro-4-pyridinecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Diethyl malonate

-

Magnesium ethoxide

-

Toluene

-

Hydrochloric acid (HCl)

Procedure:

-

Convert 2,6-dichloro-4-pyridinecarboxylic acid to its acid chloride by reacting with thionyl chloride in toluene.

-

In a separate flask, prepare the magnesium salt of diethyl malonate by reacting diethyl malonate with magnesium ethoxide in toluene.

-

Add the previously prepared acid chloride solution to the magnesium salt of diethyl malonate at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

The reaction is then quenched with dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then subjected to decarboxylation by heating with aqueous hydrochloric acid to afford 2,6-dichloro-4-(propionyl)pyridine.

Step 3: Synthesis of the Precursor Compound for Final Cyclization

This step involves a ketalization followed by the formation of a key intermediate through a multi-step sequence. A practical asymmetric synthesis has been developed for this stage.

Materials:

-

2,6-Dichloro-4-(propionyl)pyridine

-

Ethylene glycol

-

Trimethylsilyl chloride (TMSCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Heptane

-

Various reagents for subsequent asymmetric synthesis steps as detailed in specialized literature.

Procedure:

-

The ketone from the previous step, 2,6-dichloro-4-(propionyl)pyridine, is protected as a ketal by reacting with ethylene glycol and trimethylsilyl chloride.

-

The reaction is neutralized with sodium hydroxide solution and extracted with a mixture of ethyl acetate and heptane.

-

The organic extracts are dried and evaporated to yield the ketal-protected intermediate.

-

This intermediate then undergoes a series of reactions including ortho-directed metalation, reaction with a formamide to introduce an aldehyde, and subsequent transformations to build the indolizine ring structure, ultimately leading to the precursor for the final cyclization. These steps involve chiral catalysts to establish the required stereochemistry and are typically performed according to specialized published procedures.

Step 4: Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione ((S)-Exatecan Intermediate 1)

This final step involves an acid-catalyzed cyclization to form the target tricyclic lactone.

Materials:

-

Precursor compound from Step 3

-

Dichloromethane (CH₂Cl₂)

-

2M Sulfuric acid (H₂SO₄)

-

Saturated brine solution

-

Isopropanol

Procedure:

-

Dissolve 4.3 g (100 mmol) of the precursor compound in 200 ml of dichloromethane.

-

Add 200 ml of 2M sulfuric acid to the solution.

-

Stir the mixture vigorously at room temperature for 2 hours.

-

Separate the organic layer, wash it with a saturated brine solution, and dry it over anhydrous sodium sulfate.

-

Remove the dichloromethane under reduced pressure.

-

Recrystallize the crude product from isopropanol to yield pure (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.

Quantitative Data Summary

| Step | Product | Starting Material | Typical Yield (%) | Purity (%) | Analytical Method |

| 1 | 2,6-Dichloro-4-pyridinecarboxylic acid | Citrazinic Acid | 85-90 | >98 | HPLC, NMR |

| 2 | 2,6-Dichloro-4-(propionyl)pyridine | 2,6-Dichloro-4-pyridinecarboxylic acid | 70-75 | >97 | HPLC, GC-MS |

| 3 | Precursor Compound | 2,6-Dichloro-4-(propionyl)pyridine | Variable | >95 | HPLC, Chiral HPLC |

| 4 | (S)-Exatecan Intermediate 1 | Precursor Compound | 57 | >99 | HPLC, mp, [α]D |

Conclusion